![molecular formula C13H22N2O B2539623 [1-(Adamantan-1-yl)ethyl]urea CAS No. 378764-67-1](/img/structure/B2539623.png)
[1-(Adamantan-1-yl)ethyl]urea
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Overview
Description
“[1-(Adamantan-1-yl)ethyl]urea” is a compound with the CAS Number: 378764-67-1 . Its molecular weight is 222.33 and its IUPAC name is N-[1-(1-adamantyl)ethyl]urea . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “[1-(Adamantan-1-yl)ethyl]urea” is 1S/C13H22N2O/c1-8(15-12(14)16)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H3,14,15,16) . The structure of this compound includes an adamantane core, which is a highly symmetrical cage-like structure composed of three cyclohexane rings .Physical And Chemical Properties Analysis
“[1-(Adamantan-1-yl)ethyl]urea” is a solid substance at room temperature . The introduction of methyl substituents in the nodal positions of adamantane can reduce the melting temperatures of similar urea products .Scientific Research Applications
- The adamantane derivatives were initially developed as antiviral drugs to combat various strains of the flu .
- Several adamantane-based compounds, such as memantine and rimantadine, are used in the treatment of Parkinson’s disease .
- Some adamantane derivatives, including saxagliptin and vildagliptin, act as dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes treatment .
- Sterically hindered adamantyl-containing ureas have been synthesized and may be valuable for biological studies .
Antiviral Properties
Neurological Disorders
Diabetes Management
Material Science and Catalysis
Biological Applications
Chemical Synthesis
Safety and Hazards
The safety information for “[1-(Adamantan-1-yl)ethyl]urea” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
Adamantane derivatives, including “[1-(Adamantan-1-yl)ethyl]urea”, have potential applications in various fields due to their unique structure and properties . They can be used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mechanism of Action
Target of Action
The primary target of [1-(Adamantan-1-yl)ethyl]urea is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the arachidonic acid cascade , which plays a crucial role in the metabolic transformation of epoxy fatty acids to vicinal diols .
Mode of Action
[1-(Adamantan-1-yl)ethyl]urea interacts with its target, sEH, by inhibiting its activity . The adamantane moiety of the compound is tethered to the ureido group by a methylene bridge . This structure allows the compound to enhance its inhibitory activity against sEH .
Biochemical Pathways
The inhibition of sEH by [1-(Adamantan-1-yl)ethyl]urea affects the arachidonic acid cascade . This cascade is involved in the metabolic transformation of epoxy fatty acids to vicinal diols . By inhibiting sEH, [1-(Adamantan-1-yl)ethyl]urea can potentially alter the metabolism of these fatty acids .
Pharmacokinetics
It’s known that the separation of the adamantyl from the ureido group with a methylene bridge enhances the water solubility of the compound , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of sEH by [1-(Adamantan-1-yl)ethyl]urea can lead to changes in the metabolism of epoxy fatty acids
Action Environment
The action of [1-(Adamantan-1-yl)ethyl]urea can be influenced by various environmental factors. For instance, the presence of an aromatic fragment in the compound, which can enter hydrophobic interactions with the target, and fluorine and chlorine atoms, which are H-bond acceptors, can enhance inhibitory activity and affect the water solubility and melting point of the synthesized compounds .
properties
IUPAC Name |
1-(1-adamantyl)ethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-8(15-12(14)16)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H3,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBVEIZNXHUWAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Adamantan-1-yl)ethyl]urea |
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